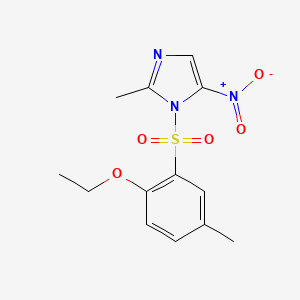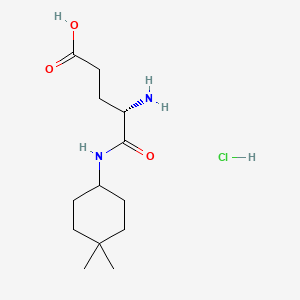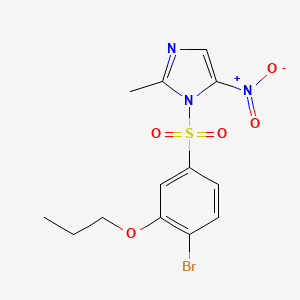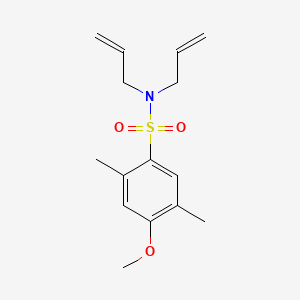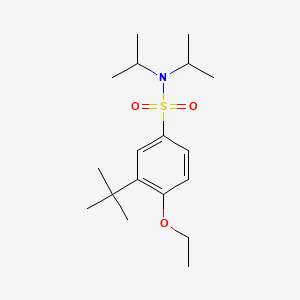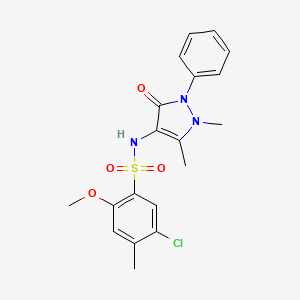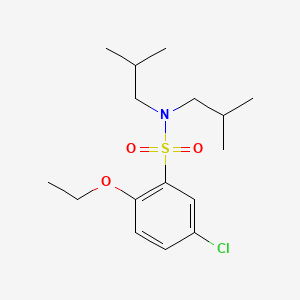
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as CEIBS, is a sulfonamide compound that has been used in scientific research for various purposes. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases.
Mécanisme D'action
CEIBS inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits its activity. In addition, CEIBS has been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
CEIBS has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of CEIBS are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEIBS in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using CEIBS is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on CEIBS. One direction is to study its potential use in treating other diseases such as Alzheimer's disease and diabetes. Another direction is to study the structure-activity relationship of CEIBS to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Additionally, more studies are needed to determine the exact biochemical and physiological effects of CEIBS.
Méthodes De Synthèse
The synthesis of CEIBS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diisopropylamine and 2-methylpropanol. The reaction takes place in the presence of a base such as triethylamine and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure CEIBS.
Applications De Recherche Scientifique
CEIBS has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in the progression of these diseases. CEIBS has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO3S/c1-6-21-15-8-7-14(17)9-16(15)22(19,20)18(10-12(2)3)11-13(4)5/h7-9,12-13H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGZQLSWYFRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
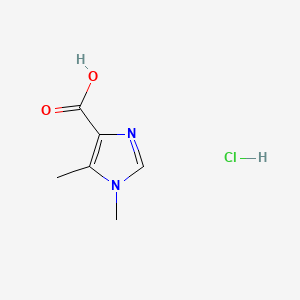
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

